An In-depth Technical Guide to the Core Chemical Properties and Structure of Butyl Acetoacetate
An In-depth Technical Guide to the Core Chemical Properties and Structure of Butyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyl acetoacetate, a versatile organic compound, holds significant importance across various scientific disciplines, including pharmaceutical synthesis and materials science. This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of butyl acetoacetate. It includes a detailed summary of its physical and spectroscopic data, in-depth experimental protocols for its characterization, and a discussion of its prominent keto-enol tautomerism. Visual representations of its structure, synthesis, and tautomeric equilibrium are provided to facilitate a deeper understanding of its chemical behavior.
Chemical Structure and Identification
Butyl acetoacetate, systematically named butyl 3-oxobutanoate, is an ester characterized by a butyl group attached to the carboxylate end of acetoacetic acid. Its structure features both a ketone and an ester functional group, rendering it a β-keto ester.
DOT Script of Butyl Acetoacetate Structure:
| Identifier | Value |
| IUPAC Name | butyl 3-oxobutanoate[1] |
| Synonyms | Butyl 3-oxobutanoate, Acetoacetic acid n-butyl ester, Butyl 3-ketobutanoate[1][2] |
| CAS Number | 591-60-6[1][2] |
| Molecular Formula | C₈H₁₄O₃[1][2] |
| Molecular Weight | 158.19 g/mol [1][2] |
| SMILES | CCCCOC(=O)CC(=O)C[2] |
Physicochemical Properties
The physical properties of butyl acetoacetate are crucial for its handling, application, and purification.
| Property | Value | Reference |
| Appearance | Colorless liquid | [3] |
| Odor | Fruity, sweet, caramellic, green, winey, apple[2] | |
| Boiling Point | 100-103 °C at 16 mmHg, 205 °C at 760 mmHg[1][3] | |
| Melting Point | -35.6 °C[1][3] | |
| Density | 0.976 - 0.985 g/cm³ at 20 °C[1][3] | |
| Refractive Index (n²⁰/D) | 1.425 - 1.429[1][3] | |
| Solubility | Insoluble in water; soluble in alcohol and oil[1] | |
| Vapor Pressure | 0.243 mmHg at 25 °C (estimated)[3] | |
| Flash Point | 79.44 °C (175.00 °F) TCC[3] | |
| logP (o/w) | 1.1 (XLogP3)[1] |
Spectroscopic Properties
Spectroscopic data is fundamental for the structural elucidation and purity assessment of butyl acetoacetate.
| Spectroscopy | Key Features and Interpretation |
| ¹H NMR | The proton NMR spectrum of butyl acetoacetate will exhibit characteristic signals for the butyl group (a triplet for the terminal methyl, multiplets for the methylene groups, and a triplet for the methylene group adjacent to the ester oxygen) and the acetoacetate moiety (a singlet for the methyl group adjacent to the ketone and a singlet for the methylene group between the two carbonyls). The exact chemical shifts will depend on the solvent used. |
| ¹³C NMR | The carbon NMR spectrum will show distinct peaks for each of the eight carbon atoms in the molecule, including two carbonyl carbons (ketone and ester), and the various aliphatic carbons of the butyl and acetoacetate groups. |
| Infrared (IR) | The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone (around 1715 cm⁻¹) and the ester (around 1740 cm⁻¹). C-H stretching and bending vibrations for the alkyl groups will also be prominent. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) at m/z 158. Common fragmentation patterns for esters and ketones will be observed, including cleavage at the ester linkage and alpha-cleavage adjacent to the carbonyl groups. |
Experimental Protocols
Synthesis of Butyl Acetoacetate
A common method for the synthesis of butyl acetoacetate is the transesterification of ethyl acetoacetate with n-butanol, or the direct reaction of diketene with n-butanol. A general procedure adapted from the synthesis of similar acetoacetates is as follows:
DOT Script of Butyl Acetoacetate Synthesis Workflow:
Procedure:
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A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser with a thermometer.
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n-Butanol and a catalytic amount of a base (e.g., anhydrous sodium acetate) are added to the flask.
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The mixture is heated to approximately 80-85 °C with stirring.
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Diketene is added dropwise from the dropping funnel over a period of several hours, maintaining the reaction temperature.
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After the addition is complete, the reaction mixture is stirred for an additional period to ensure completion.
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The crude product is then purified by vacuum distillation to yield pure butyl acetoacetate.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
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A sample of butyl acetoacetate (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
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The spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz).
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Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
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Integration of the proton signals allows for the determination of the relative number of protons, confirming the structure.
Infrared (IR) Spectroscopy:
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A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
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The IR spectrum is recorded using an FTIR spectrometer.
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The positions of the absorption bands are analyzed to identify the functional groups present.
Mass Spectrometry (MS):
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The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for separation and analysis.
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Electron ionization (EI) is a common method for generating ions.
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The mass-to-charge ratio of the resulting ions is measured to produce the mass spectrum.
Keto-Enol Tautomerism
A significant chemical property of butyl acetoacetate is its existence as an equilibrium mixture of two tautomers: the keto form and the enol form. This equilibrium is a result of the migration of a proton from the α-carbon to the keto oxygen, with a corresponding shift of the π-electrons.
DOT Script of Keto-Enol Tautomerism:
The position of the equilibrium is influenced by factors such as solvent polarity and temperature. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The ratio of the keto to enol form can be quantitatively determined using ¹H NMR spectroscopy by integrating the distinct signals of the protons unique to each tautomer (e.g., the α-methylene protons in the keto form versus the vinylic proton in the enol form). For similar acetoacetates, the enol form is a minor component in the equilibrium mixture in non-polar solvents.
Conclusion
This technical guide has provided a detailed overview of the fundamental chemical properties and structure of butyl acetoacetate. The tabulated data, experimental protocols, and visualizations offer a comprehensive resource for researchers, scientists, and drug development professionals working with this important chemical intermediate. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and tautomeric behavior is essential for its effective application in synthesis and product development.
